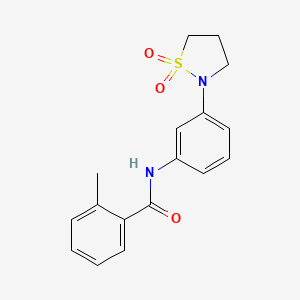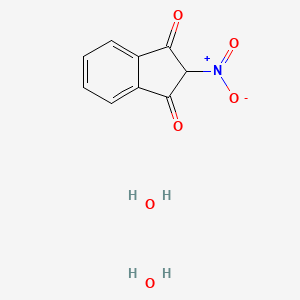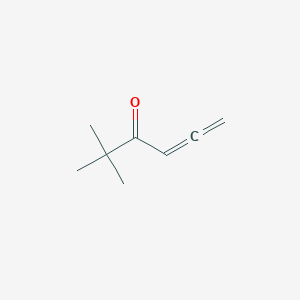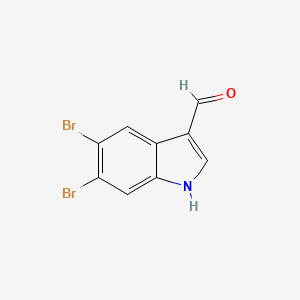
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.
Aplicaciones Científicas De Investigación
Catalytic Processes and Synthetic Methodologies
- The study by Xu et al. (2018) discusses Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation, highlighting the potential of N-methoxybenzamides in catalytic processes involving carbene precursors under acid-controlled conditions for chemodivergent cyclizations (Xu, Zheng, Yang, & Li, 2018).
- Withey and Bajic (2015) describe an operationally simple synthesis approach for N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent, underlining the effectiveness of modern, microscale reactions for educational purposes in organic chemistry (Withey & Bajic, 2015).
Chemical Properties and Applications
- Haydon et al. (2010) explore the structure-activity relationships of alkyl derivatives of 3-Methoxybenzamide, identifying potent antistaphylococcal compounds with improved pharmaceutical properties, indicating the chemical's utility in creating antibacterial agents with enhanced drug-like characteristics (Haydon et al., 2010).
- Yang et al. (2004) investigate the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photochemical behaviors that are strongly influenced by the substituent in the N-aryl group, contributing to the understanding of charge transfer states (Yang, Liau, Wang, & Hwang, 2004).
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(20-3)11(7-9)21-13(15)16/h5-7,13H,4H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRHVDGZXMUFTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)


![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)



![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)